2,2-Dimethyl-N-((3-methylthiophen-2-yl)methyl)thietan-3-amine
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Overview
Description
2,2-Dimethyl-N-((3-methylthiophen-2-yl)methyl)thietan-3-amine is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including 2,2-Dimethyl-N-((3-methylthiophen-2-yl)methyl)thietan-3-amine, can be achieved through various synthetic routes. Common methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Reaction: This is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Reaction: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Chemical Reactions Analysis
2,2-Dimethyl-N-((3-methylthiophen-2-yl)methyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens . Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .
Scientific Research Applications
2,2-Dimethyl-N-((3-methylthiophen-2-yl)methyl)thietan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-((3-methylthiophen-2-yl)methyl)thietan-3-amine involves its interaction with molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including enzyme inhibition and receptor binding . The sulfur atom in the thiophene ring plays a crucial role in its biological activity .
Comparison with Similar Compounds
2,2-Dimethyl-N-((3-methylthiophen-2-yl)methyl)thietan-3-amine can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thietan-3-amine moiety, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C11H17NS2 |
---|---|
Molecular Weight |
227.4 g/mol |
IUPAC Name |
2,2-dimethyl-N-[(3-methylthiophen-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C11H17NS2/c1-8-4-5-13-9(8)6-12-10-7-14-11(10,2)3/h4-5,10,12H,6-7H2,1-3H3 |
InChI Key |
GSQDRLIOBBWSLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CNC2CSC2(C)C |
Origin of Product |
United States |
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